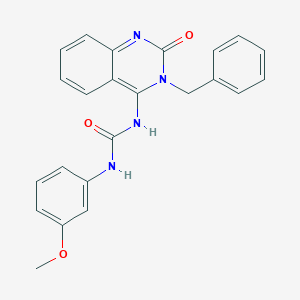
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiproliferative and Antimicrobial Activity
- Antiproliferative Effects : Urea derivatives, including structures similar to the queried compound, have shown antiproliferative effects against various cancer cell lines. For instance, urea derivatives with hydroxy groups or halogen atoms displayed moderate antiproliferative activity, particularly against breast carcinoma MCF-7 cell line. Certain bis-urea derivatives exhibited strong selectivity towards this cell line as well (Perković et al., 2016).
- Antimicrobial Effects : Some urea derivatives also showed antimicrobial properties. For example, a compound with a similar structure demonstrated significant antimicrobial activity in vitro (Minegishi et al., 2015).
Antagonistic Properties on Receptors
- Adenosine Receptor Affinity : Quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors. These compounds, including N-phenyl-N'-quinazolin-4-ylurea derivatives, demonstrated high affinity for the adenosine A(3) receptor, suggesting potential for therapeutic application (Muijlwijk-Koezen et al., 2000).
Inhibitory Effects on Enzymes
- Acetylcholinesterase Inhibition : Isomeric compounds containing benzazecines, similar in structure to the queried compound, have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial in the treatment of Alzheimer's disease (Titov et al., 2022).
Neurological Applications
- Dopamine Antagonist Properties : Certain tetrahydroisoquinolines, structurally related to quinazolines, have been synthesized and identified as dopamine antagonists. While their in vivo efficacy as antipsychotic agents remains under investigation, this highlights the potential neurological applications of related compounds (Ellefson et al., 1980).
Miscellaneous Applications
- Diuretic and Antihypertensive Agents : Quinazoline derivatives have been explored for their potential as diuretic and antihypertensive agents. This indicates a broader application of similar compounds in cardiovascular health (Rahman et al., 2014).
- Tubulin Polymerization Inhibition : Certain indenopyrazoles, related in structure to quinazolines, were identified as inhibitors of tubulin polymerization, a key process in cancer cell division. This suggests potential anticancer applications for similar compounds (Minegishi et al., 2015).
特性
IUPAC Name |
1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-30-18-11-7-10-17(14-18)24-22(28)26-21-19-12-5-6-13-20(19)25-23(29)27(21)15-16-8-3-2-4-9-16/h2-14H,15H2,1H3,(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCBGOGZJZBGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

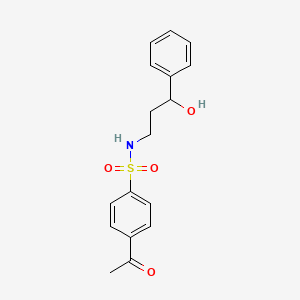
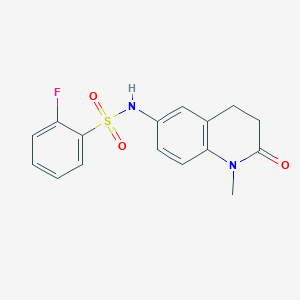

![3-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995466.png)
![N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2995467.png)
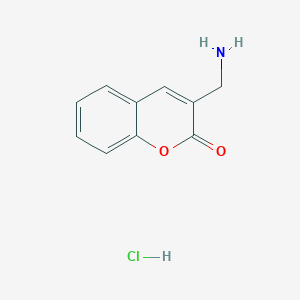
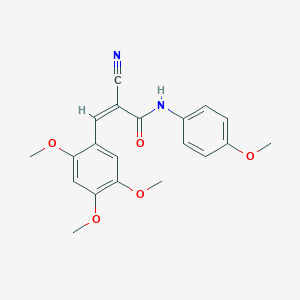
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide](/img/structure/B2995471.png)
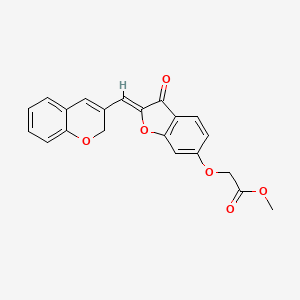

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2995478.png)
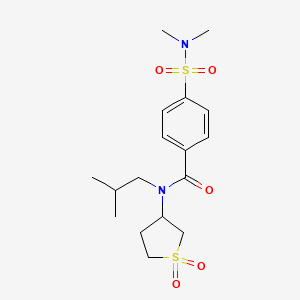
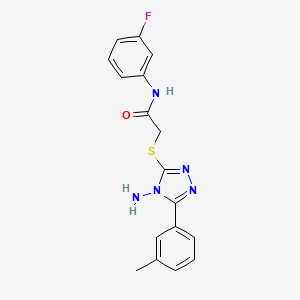
![2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2995483.png)